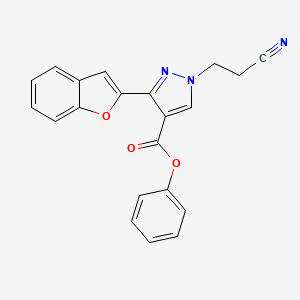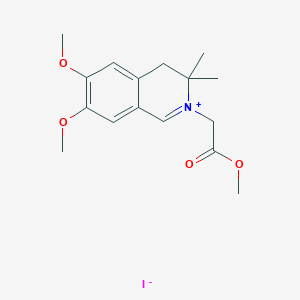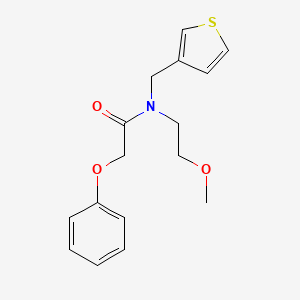
phenyl 3-(1-benzofuran-2-yl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl 3-(1-benzofuran-2-yl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate, also known as PBF-509, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PBF-509 belongs to the class of pyrazole derivatives and has been found to exhibit promising results in various studies.
作用機序
The mechanism of action of phenyl 3-(1-benzofuran-2-yl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate is not fully understood, but it is believed to act through the inhibition of certain enzymes and receptors. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. Additionally, this compound has been found to bind to the sigma-1 receptor, which is involved in various cellular processes, including cell survival and neuroprotection.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory mediators, such as prostaglandins and cytokines. Additionally, this compound has been found to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. Furthermore, this compound has been found to improve cognitive function and protect neurons from oxidative stress.
実験室実験の利点と制限
Phenyl 3-(1-benzofuran-2-yl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, this compound has been found to exhibit low toxicity and high selectivity towards certain enzymes and receptors. However, one of the limitations of this compound is its poor solubility in water, which can make it challenging to use in certain experiments.
将来の方向性
There are several future directions for the research of phenyl 3-(1-benzofuran-2-yl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate. One of the potential applications of this compound is in the treatment of cancer. Further studies are needed to determine the efficacy of this compound in different types of cancer and to elucidate its mechanism of action. Additionally, this compound has been found to exhibit neuroprotective properties, and further studies are needed to determine its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Furthermore, this compound has been found to exhibit anti-inflammatory properties, and future studies could explore its potential use in the treatment of inflammatory disorders, such as rheumatoid arthritis.
合成法
The synthesis of phenyl 3-(1-benzofuran-2-yl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate involves a multi-step process that includes the reaction of 2-cyanoethyl bromide with 1-benzofuran-2-yl hydrazine, followed by the reaction with phenyl pyruvic acid and finally the esterification with 4-bromobenzoic acid. The final product obtained is this compound, which is a white crystalline powder.
科学的研究の応用
Phenyl 3-(1-benzofuran-2-yl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and neuroprotective properties. In various studies, this compound has demonstrated its ability to inhibit the growth of cancer cells and reduce inflammation in different animal models. Additionally, this compound has been found to protect neurons from oxidative stress and improve cognitive function.
特性
IUPAC Name |
phenyl 3-(1-benzofuran-2-yl)-1-(2-cyanoethyl)pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3/c22-11-6-12-24-14-17(21(25)26-16-8-2-1-3-9-16)20(23-24)19-13-15-7-4-5-10-18(15)27-19/h1-5,7-10,13-14H,6,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COEVMCQOQWDXEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CN(N=C2C3=CC4=CC=CC=C4O3)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5151052.png)
![1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone](/img/structure/B5151057.png)
![2-{[N-(2-hydroxyethyl)glycyl]amino}-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5151074.png)
![(3aS*,5S*,9aS*)-2-(2,3-dihydro-1H-inden-2-yl)-5-(6-methyl-2-pyridinyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5151080.png)
![4-methyl-3-[(pentafluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5151081.png)
![3-(2-furyl)-11-(3-nitrophenyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5151082.png)
![5-(4-methylphenyl)-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5151085.png)
![4-[(3-allyl-5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B5151101.png)

![1-[5-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)-2-methylphenyl]-2-imidazolidinone](/img/structure/B5151130.png)
![2-(1-adamantyl)-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B5151132.png)
![propyl 3-({4-[oxo(phenyl)acetyl]benzoyl}amino)benzoate](/img/structure/B5151141.png)

